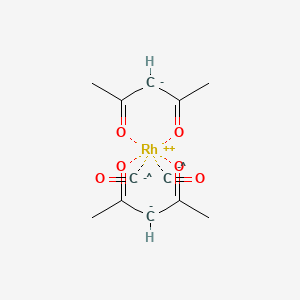
Dicarbonylbis(2,4-pentanedionato)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbonylbis(2,4-pentanedionato)rhodium is a coordination compound with the chemical formula C₁₀H₁₄O₆Rh. It is a rhodium complex where the metal center is coordinated by two carbonyl groups and two 2,4-pentanedionate ligands. This compound is known for its applications in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicarbonylbis(2,4-pentanedionato)rhodium can be synthesized by reacting rhodium trichloride with 2,4-pentanedione in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.
Wirkmechanismus
The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicarbonylbis(2,4-pentanedionato)iridium: Similar structure but with iridium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)palladium: Similar structure but with palladium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)platinum: Similar structure but with platinum instead of rhodium.
Uniqueness
Dicarbonylbis(2,4-pentanedionato)rhodium is unique due to its specific electronic and steric properties imparted by the rhodium center. These properties make it particularly effective in certain catalytic applications compared to its iridium, palladium, and platinum analogs.
Eigenschaften
Molekularformel |
C12H14O6Rh-2 |
|---|---|
Molekulargewicht |
357.14 g/mol |
InChI |
InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2 |
InChI-Schlüssel |
ZNOBCGZXKQHMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


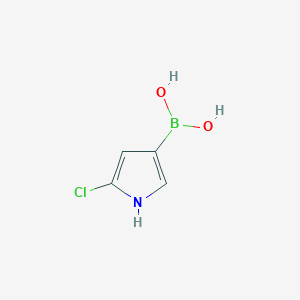

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
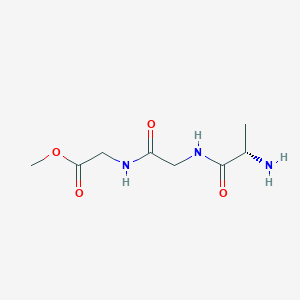
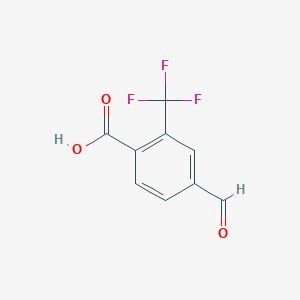
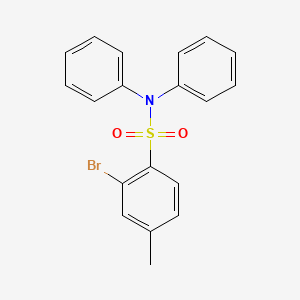
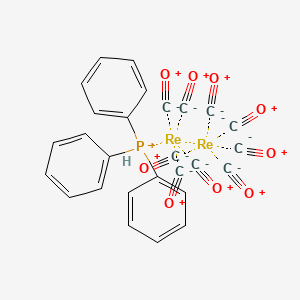
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

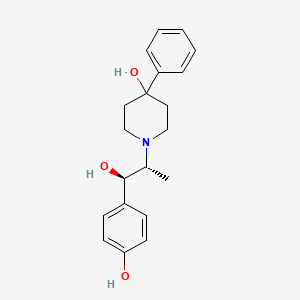
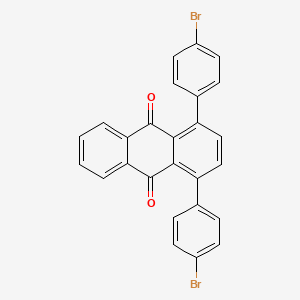
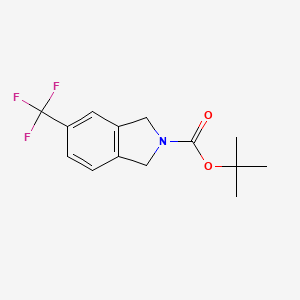

![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
